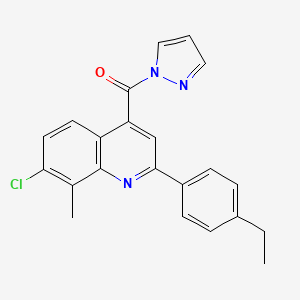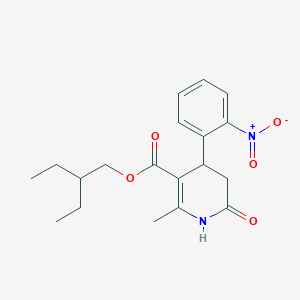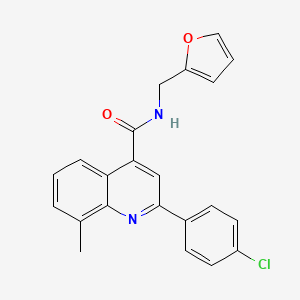
7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline
Overview
Description
7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline, also known as CEPQ, is a quinoline-based compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has shown anti-microbial activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of protein kinase B, a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and induce apoptosis. This compound has also been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens. Moreover, this compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline has several advantages for lab experiments, including its ability to inhibit the activity of cyclooxygenase-2 and protein kinase B, making it a useful tool for studying inflammation and cancer. Moreover, the synthesis of this compound has been optimized and can be carried out on a large scale, making it suitable for industrial applications. However, the limitations of this compound include its relatively low potency compared to other anti-inflammatory and anti-cancer compounds, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazol-1-ylcarbonyl)quinoline. One area of interest is the development of more potent derivatives of this compound that exhibit improved anti-inflammatory and anti-cancer properties. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Moreover, the anti-microbial activity of this compound could be further explored for the development of new antibiotics.
properties
IUPAC Name |
[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-3-15-5-7-16(8-6-15)20-13-18(22(27)26-12-4-11-24-26)17-9-10-19(23)14(2)21(17)25-20/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNLCQASSUWQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4689643.png)

![N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4689651.png)
![3-{[4-methoxy-3-(4-morpholinylmethyl)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689659.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4689661.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B4689680.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide](/img/structure/B4689682.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4689703.png)
![N-1,3-benzodioxol-5-yl-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4689704.png)
![methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4689714.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689722.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4689733.png)
![6-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4689737.png)